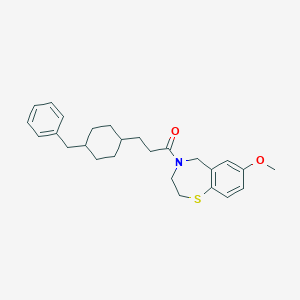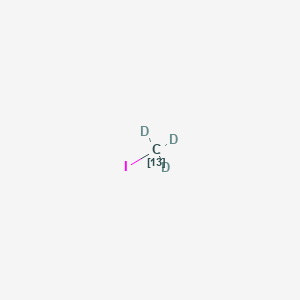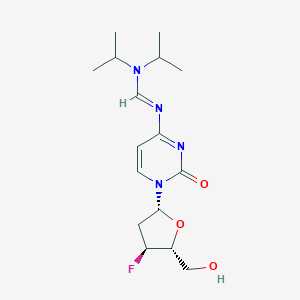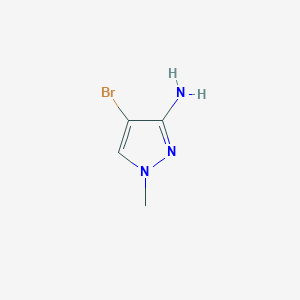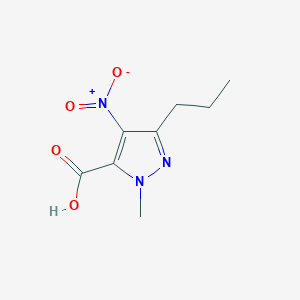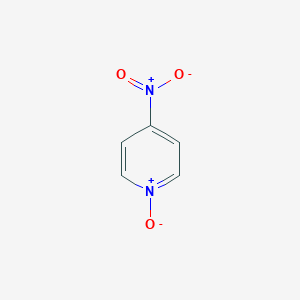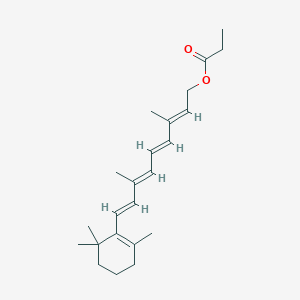
Retinyl propionate
Descripción general
Descripción
Retinyl Propionate is a synthetic ester derivative of vitamin A, made from pure retinol and propionic acid . It is a form of vitamin A that is effective at reducing the appearance of fine lines, wrinkles, and the visibility of pores . It can rejuvenate the skin and restore an even tone and radiance .
Synthesis Analysis
Retinyl Propionate (RP) and Hydroxypinacolone Retinoate (HPR) were prepared by encapsulating the two using the high-pressure homogenization technique . The nanoparticles are effective in anti-wrinkle treatment with high stability and low irritation . The encapsulation efficiency was in the 97.98–98.35% range .Aplicaciones Científicas De Investigación
- Background : Retinyl propionate, when combined with complementary anti-aging ingredients, can effectively reduce the features of photoaging .
- Anti-Wrinkle Treatment : These nanoparticles exhibit high stability and low irritation, making them effective for anti-wrinkle treatments .
- In Vitro and In Vivo Studies : The synergistic anti-aging effects of these retinol derivatives have been explored both in vitro and in vivo .
- Analytical Use : Retinyl propionate serves as a pharmaceutical secondary standard for analytical applications, including release testing and method development .
Anti-Aging and Skin Rejuvenation
Stability and Low Irritation
Synergistic Effects with Hydroxypinacolone Retinoate (HPR)
Pharmaceutical Applications
Gene Expression Modulation
Mecanismo De Acción
Target of Action
Retinyl propionate, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) within the skin’s uppermost layers . These receptors play a crucial role in regulating epithelial cell growth and differentiation .
Mode of Action
Retinyl propionate interacts with its targets by diffusing through cellular membranes due to its lipophilic nature . Once inside the cells, it binds to specific nuclear receptors and modulates the expression of genes involved in cellular proliferation and differentiation . This interaction results in changes at the cellular level, promoting skin cell differentiation and improving dead skin shedding .
Biochemical Pathways
Retinyl propionate is involved in the retinoid signaling pathway . It is converted to the active form, retinoic acid, through a series of oxidation reactions . The active retinoic acid then binds to a cellular retinoic acid binding protein (CRABP), which transports the retinoid to the nucleus . This process affects various biochemical pathways, influencing cellular differentiation and regulating inflammatory responses .
Pharmacokinetics
The pharmacokinetics of retinyl propionate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through the skin and metabolized mainly in the live epidermis and dermis into retinol . The usage levels of retinyl propionate in skincare range from 0.1–0.4% . It is often paired with niacinamide, a B vitamin, which enhances the stability and bioavailability of retinyl propionate .
Result of Action
The action of retinyl propionate results in visible reduction of fine lines and deep wrinkles, improvement of uneven skin tone, refining signs of enlarged pores, and fading the look of discolorations from sun exposure . It has been found to stimulate higher levels of retinoic acid receptor-alpha (RARα) activation and hyaluronic acid synthesis compared to retinol .
Action Environment
The action of retinyl propionate can be influenced by environmental factors. For instance, it is highly susceptible to changes in the environment, such as light and oxygen . Therefore, it is often encapsulated in nanoparticles to enhance its stability and reduce irritation . This encapsulation technology also improves the transdermal efficiency of the nanoparticles, allowing them to penetrate deep into the dermis layer for precise and sustained release of active ingredients .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPDSKECHTFQA-ONOWFSFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019851 | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retinyl propionate | |
CAS RN |
7069-42-3 | |
| Record name | Retinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, retinol ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinol, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
